molecular formula C15H9ClF2N2O3S B2376928 2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide CAS No. 320421-61-2

2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide

Cat. No.: B2376928
CAS No.: 320421-61-2
M. Wt: 370.75
InChI Key: WFAPOTJTYJUSRH-UHFFFAOYSA-N
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Description

“2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide” is a chemical compound with the molecular formula C15H9ClF2N2O3S . It has gained significant attention in the scientific community due to its potential therapeutic application in various fields.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzenecarboxamide core with various functional groups attached, including a chloro group, a cyano group, a methylsulfonyl group, and two fluoro groups .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 370.76 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

1. Environmental Impact and Degradation

Studies have highlighted the environmental occurrence and degradation pathways of compounds similar to 2-Chloro-N-(3-cyano-4-(methylsulfonyl)phenyl)-4,5-difluorobenzenecarboxamide. For instance, the environmental persistence and potential toxic degradation products of antimicrobial agents like triclosan have been investigated, noting that such compounds can transform into more toxic and persistent compounds after chlorination or photooxidation, raising concerns about their environmental impact (Bedoux et al., 2012). Similarly, the microbial degradation of polyfluoroalkyl chemicals, which might share structural similarities with the subject compound, has been reviewed, outlining the environmental pathways and potential degradation products (Liu & Mejia Avendaño, 2013).

2. Analytical Methodology in Drug Synthesis

In drug synthesis and manufacturing, the importance of practical and efficient synthesis methods for key intermediates is paramount. A study focusing on the synthesis of a related compound, 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing specific anti-inflammatory drugs, underlines the challenges and solutions in the synthesis process, which might be relevant for compounds like this compound (Qiu et al., 2009).

3. Biocidal Applications and Environmental Safety

The review of non-oxidizing biocides, such as 2,2-dibromo-3-nitropropionamide (DBNPA), provides insights into their antimicrobial efficiency, hazard levels, and membrane compatibility. Although not directly related to this compound, understanding the characteristics and environmental impact of such biocides can shed light on the broader context of chemical use and safety in environmental applications (Da-Silva-Correa et al., 2022).

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. Similar compounds have been found to target enzymes such as5-lipoxygenase (5-LOX) . 5-LOX is a key enzyme in the biosynthesis of leukotrienes, bioactive lipids that have been implicated in a variety of inflammatory responses.

Mode of Action

It is likely that it interacts with its target enzyme, potentially inhibiting its activity and thereby disrupting the production of leukotrienes .

Biochemical Pathways

The compound may affect the leukotriene biosynthesis pathway by inhibiting the activity of 5-LOX. This could lead to a decrease in the production of leukotrienes, potentially reducing inflammation and other related responses .

Result of Action

If it does indeed inhibit 5-lox, it could potentially reduce inflammation and other related responses by decreasing the production of leukotrienes .

Properties

IUPAC Name

2-chloro-N-(3-cyano-4-methylsulfonylphenyl)-4,5-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF2N2O3S/c1-24(22,23)14-3-2-9(4-8(14)7-19)20-15(21)10-5-12(17)13(18)6-11(10)16/h2-6H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAPOTJTYJUSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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